2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
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Overview
Description
2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring and a thiazole ring, both of which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step reactions. One common method involves the condensation of 3-methylphenyl hydrazine with 4-methyl-3,5-bis(3-methylphenyl)pyrazole-1-carbaldehyde under acidic conditions to form the pyrazole intermediate. This intermediate is then reacted with 4-phenylthiazole-2-amine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol: Exhibits broad-spectrum biological actions.
Uniqueness
2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to its dual heterocyclic structure, which imparts a combination of properties from both pyrazole and thiazole rings. This duality enhances its potential biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C27H23N3S |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-[4-methyl-3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C27H23N3S/c1-18-9-7-13-22(15-18)25-20(3)26(23-14-8-10-19(2)16-23)30(29-25)27-28-24(17-31-27)21-11-5-4-6-12-21/h4-17H,1-3H3 |
InChI Key |
KDWPGMVKGODXPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC(=C5)C)C |
Origin of Product |
United States |
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